Product packaging for Fmoc-d-asp(oall)-oh(Cat. No.:CAS No. 177609-12-0)

Fmoc-d-asp(oall)-oh

Cat. No.: B557736
CAS No.: 177609-12-0
M. Wt: 395,42 g/mole
InChI Key: FBNFRRNBFASDKS-LJQANCHMSA-N
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Description

Context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for Chiral Amino Acids

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry, allows for the efficient and stepwise construction of peptides on a solid support. luxembourg-bio.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is a widely adopted method within SPPS due to its mild deprotection conditions. luxembourg-bio.comnih.gov In this methodology, the N-terminal α-amino group of an amino acid is temporarily protected by the base-labile Fmoc group, preventing unwanted side reactions during peptide bond formation. luxembourg-bio.com

The incorporation of chiral amino acids, such as the D-enantiomer of aspartic acid, is crucial for designing peptides with enhanced stability against enzymatic degradation or with specific conformational properties. Fmoc-D-Asp(OAll)-OH is specifically designed for this purpose, allowing for the seamless integration of a D-aspartic acid residue into a growing peptide chain under the standard conditions of Fmoc-SPPS.

Distinctive Role of Orthogonally Protected D-Aspartic Acid Derivatives

The true power of this compound lies in its orthogonal protection scheme. biotage.com In peptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups without affecting others. google.comresearchgate.net

This compound features two distinct protecting groups: the Fmoc group on the α-amino group and an allyl (All) ester on the β-carboxyl group of the aspartic acid side chain. vulcanchem.com The Fmoc group is removed by a base, typically piperidine (B6355638), while the allyl group is stable to these conditions. The allyl ester can be selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. vulcanchem.comnih.gov This orthogonal nature is critical for the synthesis of complex peptides, such as cyclic peptides or those requiring side-chain modifications. biotage.compeptide.com

Evolution and Significance of this compound in Synthetic Chemistry

The development and application of orthogonally protected amino acids like this compound have been pivotal in advancing synthetic peptide chemistry. The ability to selectively deprotect the side chain of an aspartic acid residue opens up a plethora of possibilities for chemists. For instance, after the peptide chain is assembled, the allyl group can be removed to expose the side-chain carboxylic acid, which can then be used for on-resin cyclization to form a lactam bridge with a deprotected amino group elsewhere in the peptide. biotage.comnih.govpeptide.com This strategy is instrumental in creating constrained peptide structures that often exhibit enhanced biological activity and stability.

Furthermore, the exposed carboxyl group can serve as a handle for the attachment of other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, leading to the creation of sophisticated peptide conjugates and peptidomimetics. The commercial availability and established protocols for using this compound have made it a go-to reagent for researchers pushing the boundaries of peptide design and synthesis.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 177609-12-0 peptide.com
Molecular Formula C₂₂H₂₁NO₆
Molecular Weight 395.41 g/mol
Appearance White to off-white solid
Melting Point 113-119 °C
Optical Rotation [α]20/D −27±2°, c = 1% in DMF
Storage Temperature 2-8°C

Key Deprotection Strategies for this compound

Protecting GroupReagentConditions
Fmoc 20% Piperidine in DMFRoom temperature
Allyl (OAll) Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane)Room temperature, inert atmosphere nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO6 B557736 Fmoc-d-asp(oall)-oh CAS No. 177609-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFRRNBFASDKS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of Fmoc D Asp Oall Oh

Laboratory-Scale Synthesis Protocols for Fmoc-D-Asp(OAll)-OH

A common synthetic route involves two primary stages:

Side-Chain Protection (Allyl Esterification): The β-carboxyl group of D-aspartic acid is selectively esterified with allyl alcohol. This can be achieved through various esterification methods. One approach involves the formation of an anhydride (B1165640) of D-aspartic acid, followed by regioselective opening with allyl alcohol. Another method might utilize a copper(II) complex of D-aspartic acid to direct the esterification to the β-carboxyl position before N-protection. google.com

N-terminal Fmoc Protection: Following the side-chain protection, the α-amino group is protected using an Fmoc reagent. Standard reagents for this transformation include 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or an organic base, in a suitable solvent system like a dioxane/water mixture. google.comnih.gov

After the reactions, the crude product is typically purified. A common purification method involves crystallization, often as a dicyclohexylamine (B1670486) (DCHA) salt to improve handling and purity, followed by acidification to regenerate the free carboxylic acid. google.com The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

The allyl group is chosen for its unique deprotection conditions. It remains stable during the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions often used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). peptide.comiris-biotech.de The allyl group is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. This orthogonality is a cornerstone of advanced peptide synthesis strategies. iris-biotech.de

Strategies for Stereochemical Control and Enantiomeric Purity in D-Amino Acid Incorporation

Maintaining the stereochemical integrity of the chiral α-carbon is paramount throughout the synthesis of this compound and its subsequent use in peptide assembly. The primary strategy for ensuring the correct D-configuration is to start with enantiomerically pure D-aspartic acid. However, racemization (the formation of the L-enantiomer) can occur during chemical transformations, particularly during the activation of the carboxyl group for peptide bond formation. peptide.comnih.gov

Key factors and strategies for controlling stereochemistry include:

Reaction Conditions: The conditions for both the protection steps and subsequent coupling reactions are optimized to minimize racemization. Base-catalyzed epimerization is a known risk, especially during the activation of the α-carboxyl group in the presence of a strong base. luxembourg-bio.com The choice of base and coupling reagents is critical. Weaker, sterically hindered bases may be preferred over stronger ones to reduce the rate of α-proton abstraction, which is the initiating step for racemization. luxembourg-bio.com

Coupling Reagents: The addition of certain auxiliary reagents, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, to the coupling reaction can suppress racemization. peptide.com These additives work by forming active esters that are less prone to racemization than other activated intermediates.

Quality Control of Starting Materials: The enantiomeric purity of the commercially supplied Fmoc-protected amino acids is a critical factor. nih.gov Reputable suppliers provide building blocks with high enantiomeric purity (>99.9%), which is verified by lot-specific analysis. chemimpex.com

Analytical Verification: The enantiomeric purity of the final this compound product must be rigorously assessed. Standard methods include chiral HPLC, which uses a chiral stationary phase to separate the D- and L-enantiomers, and capillary electrophoresis with a chiral selector. nih.gov These methods can detect even small percentages of the undesired enantiomer.

It is important to note that certain amino acids are more prone to racemization than others; while cysteine and histidine are often cited as high-risk, careful control of coupling conditions is necessary for all amino acids to ensure the stereochemical fidelity of the final peptide. peptide.comresearchgate.net

Considerations for Large-Scale and Industrial Production of this compound

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges related to economics, safety, efficiency, and regulatory compliance. The growing market for peptide therapeutics has increased the demand for high-quality, cost-effective protected amino acids. altabioscience.com

Key considerations for large-scale production include:

ConsiderationDetails
Cost-Effectiveness Reagent costs, process efficiency, and overall yield are critical. Economies of scale can lower the cost per unit, making peptide drugs more accessible. altabioscience.com
Process Optimization The synthesis protocol must be robust, reproducible, and optimized for yield and purity. This includes minimizing the number of steps and simplifying purification procedures, such as using crystallization over chromatography where possible. google.com
Reagent and Solvent Selection Solvents and reagents must be available in bulk, be cost-effective, and meet safety and environmental standards. The use of hazardous chemicals requires specialized handling facilities and waste disposal procedures, adding to the cost and complexity. peptide.com
Quality and Regulatory Compliance For pharmaceutical applications, production must adhere to Good Manufacturing Practice (GMP) guidelines. This requires stringent quality control of raw materials, intermediates, and the final product to ensure a consistent and pure impurity profile, which simplifies regulatory approval. altabioscience.com
Innovative Technologies New technologies are being explored to make large-scale synthesis more efficient and sustainable. For instance, Molecular Hiving™ technology can reduce the use of organic solvents by up to 60% and requires fewer equivalents of amino acid derivatives compared to traditional methods. bachem.com

The Fmoc/tBu protection strategy, to which this compound belongs as an orthogonal component, is generally well-suited for scale-up because it avoids the use of highly toxic and corrosive reagents like liquid hydrogen fluoride (B91410) (HF), which is characteristic of older Boc-based chemistry. peptide.com

Innovations in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of peptides and their building blocks, driven by both environmental regulations and a desire for more sustainable manufacturing processes. advancedchemtech.com A significant portion of the waste generated during peptide synthesis comes from solvents. advancedchemtech.com

Innovations in green chemistry applicable to the synthesis and use of this compound include:

Green Solvents: There is a major research effort to replace commonly used but hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchoutreach.orgbiotage.com Potential green replacements that have been investigated for peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, and dipropyleneglycol dimethylether (DMM). biotage.comrsc.orgnih.gov The suitability of these solvents is assessed based on factors like resin swelling, solubility of protected amino acids, and reaction efficiency. researchoutreach.orgnih.gov

Waste Reduction: Strategies are being developed to minimize solvent use by reducing the number of washing steps in solid-phase peptide synthesis (SPPS). advancedchemtech.com For example, "in-situ" protocols combine the coupling and deprotection steps, thereby eliminating an entire wash cycle. advancedchemtech.com

Alternative Reagents: The use of piperidine for Fmoc deprotection is being re-evaluated due to safety concerns. 4-methylpiperidine (B120128) (4-MP) has been shown to be an effective and potentially safer alternative. advancedchemtech.com Furthermore, safer coupling agents like OxymaPure and COMU are replacing potentially explosive benzotriazole-based reagents. nih.gov

Process Intensification: Moving from traditional batch processing to continuous flow systems can reduce the consumption of excess reagents and solvents, improve process control, and increase efficiency. advancedchemtech.com Microwave-assisted synthesis is another technique that can accelerate reactions, potentially leading to cleaner processes and higher yields. researchgate.net

These green approaches not only reduce the environmental impact of producing compounds like this compound but can also lead to more efficient and cost-effective manufacturing processes. bachem.com

Iii. Advanced Protecting Group Strategies Employing Fmoc D Asp Oall Oh

Principles of Orthogonal Protection in Fmoc-D-Asp(OAll)-OH

Orthogonal protection is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the selective removal of one type of protecting group under specific conditions without affecting others. peptide.com this compound is engineered with two distinct protecting groups, the Nα-Fmoc group and the β-carboxyl allyl ester (OAll), each with its own unique removal chemistry. This dual protection provides chemists with precise control over the synthetic pathway. peptide.comiris-biotech.de

Nα-Fmoc Protection and its Selective Removal Mechanisms

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino (Nα) function of the aspartic acid residue. vulcanchem.comwikipedia.org A key advantage of the Fmoc group is its lability to bases, yet stability to acids. wikipedia.org

The deprotection mechanism is initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the fluorene (B118485) ring. peptide.compublish.csiro.au This abstraction leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and a carbamate (B1207046) intermediate, which then decarboxylates to release the free amine. publish.csiro.au The liberated DBF is a reactive electrophile that is subsequently scavenged by the amine used for deprotection to form a stable adduct, preventing unwanted side reactions with the newly deprotected peptide chain. publish.csiro.au A common reagent used for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org

β-Carboxyl Allyl Ester (OAll) Protection and Palladium(0)-Catalyzed Deprotection

The allyl ester (OAll) group protects the β-carboxyl group of the D-aspartic acid side chain. vulcanchem.com This group is stable under the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, making it orthogonal to the Fmoc/tBu strategy. peptide.comsigmaaldrich.com

The selective removal of the allyl group is achieved through palladium(0)-catalyzed allyl transfer. sigmaaldrich.comgoogle.com In this process, a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], acts as the catalyst. google.com The reaction proceeds in the presence of a nucleophilic scavenger, which facilitates the removal of the allyl group from the palladium complex and drives the reaction to completion. google.comuva.nl This mild and highly selective deprotection allows for the unmasking of the side-chain carboxyl group at a specific point in the synthesis, enabling, for instance, side-chain modification or cyclization. peptide.comsigmaaldrich.com

Synergistic Application with Other Protecting Groups in Complex Peptide Assemblies

The orthogonal nature of this compound allows for its synergistic use with a variety of other protecting groups in the synthesis of complex peptides. iris-biotech.decem.com This is particularly valuable in the construction of peptides with branched structures, cyclic peptides, or those requiring site-specific modifications. sigmaaldrich.comcem.com

For example, in a synthetic strategy employing Fmoc for Nα-protection, acid-labile groups like tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc) can be used to protect other reactive side chains (e.g., Lys, Tyr, Trp, His). peptide.combiosynth.com The stability of the OAll group to the acidic conditions required to remove these groups (e.g., trifluoroacetic acid, TFA) allows for the selective deprotection of the Asp side chain while other side chains remain protected. sigmaaldrich.comsigmaaldrich.com This enables chemists to perform specific chemical transformations on the aspartic acid residue before proceeding with the global deprotection of the other side chains.

This multi-layered protection strategy is essential for creating peptides with intricate architectures, such as those containing lactam bridges formed between the aspartic acid side chain and a lysine (B10760008) side chain.

Comparative Efficacy of this compound Against Aspartimide Formation

One of the most significant challenges in Fmoc-based SPPS is the formation of aspartimide, an undesired cyclic imide. cem.comiris-biotech.de This side reaction is particularly problematic for peptides containing aspartic acid, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser. iris-biotech.demdpi.com this compound offers a significant advantage in minimizing this side reaction compared to more conventional protecting groups like the tert-butyl ester (OtBu). vulcanchem.comresearchgate.net

Analysis of Aspartimide Reaction Pathways in Asp-Containing Peptides

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. iris-biotech.demdpi.com During the piperidine-mediated removal of the Fmoc group, the newly exposed amide nitrogen can attack the side-chain carbonyl of the preceding aspartic acid residue. iris-biotech.de This results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. nih.govacs.org

Factor Influence on Aspartimide Formation
Peptide Sequence Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are highly susceptible. iris-biotech.demdpi.com
Base Exposure Prolonged or repeated exposure to piperidine during Fmoc deprotection increases the risk. iris-biotech.deresearchgate.net
Side-Chain Protecting Group The nature of the protecting group on the Asp side chain plays a critical role. semanticscholar.org

Evaluation of OAll as a Steric and Electronic Suppressor of Aspartimide

The use of the allyl (OAll) protecting group for the β-carboxyl function of aspartic acid significantly mitigates the formation of aspartimide. vulcanchem.comsemanticscholar.org This suppression is attributed to a combination of steric and electronic effects.

While a definitive quantitative comparison of steric and electronic contributions is complex and requires extensive computational analysis, the empirical evidence from peptide synthesis strongly supports the superior performance of the OAll group over the OtBu group in preventing aspartimide formation. researchgate.netsemanticscholar.org The reduced propensity for this side reaction makes this compound a preferred building block for the synthesis of peptides containing aspartic acid, particularly in sequences known to be problematic. vulcanchem.comsemanticscholar.org

Protecting Group Relative Rate of Aspartimide Formation Primary Deprotection Method
OAll (Allyl) LowerPalladium(0) Catalysis sigmaaldrich.com
OtBu (tert-Butyl) HigherAcidolysis (e.g., TFA) peptide.com

Strategies for Mitigating Racemization During D-Amino Acid Coupling

The incorporation of D-amino acids, such as the D-aspartic acid derivative this compound, into a peptide sequence is a critical step that requires careful control to prevent the loss of chiral integrity. Racemization, the conversion of a chiral amino acid into a mixture of its D- and L-enantiomers, is a significant challenge during peptide synthesis. chempep.com This side reaction can occur during the activation of the carboxylic acid group of the amino acid, a necessary step for peptide bond formation. chempep.comwikipedia.orgmdpi.com The resulting diastereomeric peptides can be difficult to separate and can have altered biological activities. Several strategies have been developed to minimize racemization during the coupling of D-amino acids.

A primary approach to suppress racemization involves the use of specific coupling reagents and additives. wikipedia.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common activating agents. brieflands.com However, their use can lead to the formation of an O-acylisourea intermediate that is susceptible to racemization. wikipedia.org To circumvent this, additives are often employed. These additives react with the O-acylisourea intermediate to form a less reactive, more stable active ester, thereby reducing the risk of racemization. wikipedia.orgacs.org

Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-aza-benzotriazole (HOAt). wikipedia.org These triazole-based additives are effective at suppressing racemization. wikipedia.org Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has also emerged as a highly effective alternative to HOBt and HOAt, demonstrating superiority in minimizing racemization in many cases. acs.org The choice of coupling reagent and additive can have a significant impact on the level of racemization observed. For instance, studies have shown that for certain amino acids, the combination of DIC with Oxyma can be particularly effective at preventing racemization. nih.gov

The base used during the coupling reaction also plays a crucial role. While tertiary amines like N,N-diisopropylethylamine (DIPEA) are frequently used, they can promote racemization. In cases where there is a high risk of racemization, a weaker base such as sym.-collidine is recommended. bachem.com

Temperature is another critical factor. bachem.com Lowering the reaction temperature can significantly reduce the rate of racemization. bachem.com Microwave-assisted peptide synthesis, which can accelerate coupling reactions, requires careful temperature control to limit racemization, especially for sensitive amino acids. researchgate.net

The structure of the amino acid derivative itself can influence its propensity for racemization. For example, histidine and cysteine are particularly susceptible to racemization during coupling. researchgate.netnih.gov While this compound is not as notoriously prone to racemization as histidine, the general principles of using appropriate coupling reagents, additives, bases, and temperature control remain essential for maintaining its stereochemical purity during peptide synthesis.

Research has systematically evaluated the impact of different coupling conditions on racemization. The following tables summarize findings from studies on various amino acids, which provide valuable insights applicable to the coupling of this compound.

Table 1: Effect of Coupling Reagents on Racemization of Fmoc-L-His(Trt)-OH

Coupling Reagent% D-Isomer Formed
DIC/Oxyma1.8%
HATU/NMM>30%
HBTU/DIPEA~15%
PyBOP/DIPEA~10%
Data adapted from studies on Fmoc-L-His(Trt)-OH, illustrating the significant influence of the coupling reagent on racemization levels. nih.gov

Table 2: Impact of Additives on Racemization with WSCI

Additive% L-D-L Product (Racemization)
None22.8%
HOSuReduced, but still significant
HOBtReduced, but still significant
HOAtMost effective reduction among N-hydroxy compounds
CuCl2Almost completely eliminated racemization
This table demonstrates the effectiveness of various additives in reducing racemization when using a water-soluble carbodiimide (B86325) (WSCI). Data from a model peptide coupling study. pharm.or.jp

By carefully selecting the coupling reagents, additives, base, and controlling the reaction temperature, the risk of racemization during the incorporation of this compound can be effectively mitigated, ensuring the synthesis of the desired stereochemically pure peptide.

Iv. Mechanistic Studies and Side Reaction Mitigation in Fmoc D Asp Oall Oh Utilizing Syntheses

Detailed Investigation of Aspartimide Formation in D-Aspartic Acid Sequences

Aspartimide formation is a well-documented and problematic side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when aspartic acid is present in the peptide sequence. nih.goviris-biotech.de This intramolecular cyclization reaction is initiated by the deprotonation of the amide nitrogen of the amino acid following the aspartic acid residue. The resulting nucleophilic nitrogen then attacks the side-chain carbonyl carbon of the aspartate, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.dersc.org

The formation of this cyclic intermediate is problematic for several reasons. The aspartimide ring is susceptible to nucleophilic attack, which can lead to a mixture of byproducts. nih.gov Piperidine (B6355638), the base commonly used for Fmoc deprotection, can attack the aspartimide, yielding both α- and β-piperidide adducts. iris-biotech.depeptide.com Additionally, hydrolysis of the aspartimide ring produces a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov Crucially, the formation of the aspartimide intermediate can also lead to epimerization at the α-carbon of the aspartic acid residue, resulting in a mixture of D- and L-isomers. iris-biotech.de These various side products often have similar chromatographic properties to the target peptide, making purification challenging. sigmaaldrich.com

The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the aspartic acid residue. iris-biotech.de Sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are known to be particularly prone to this side reaction. nih.govsemanticscholar.org The lack of steric hindrance in the glycine (B1666218) residue, for instance, facilitates the cyclization reaction. rsc.org While the use of an allyl (All) protecting group for the side chain of aspartic acid, as in Fmoc-D-Asp(OAll)-OH, is one strategy to mitigate this issue, it does not completely eliminate the problem. nih.gov The stability of the allyl ester under the basic conditions of Fmoc deprotection is a key factor.

Several strategies have been developed to suppress aspartimide formation. These include the use of sterically bulky side-chain protecting groups, modification of the Fmoc deprotection conditions, and backbone protection. biotage.comrsc.org For example, introducing bulky protecting groups on the aspartate side chain can sterically hinder the initial cyclization step. biotage.com Another approach involves adding an acidic additive to the piperidine deprotection solution to reduce the basicity of the reaction medium. peptide.combiotage.com Backbone protection, which involves modifying the amide nitrogen of the residue following the aspartate, can also effectively prevent aspartimide formation by removing the nucleophilic site required for cyclization. peptide.com

Interactive Table: Factors Influencing Aspartimide Formation
FactorInfluence on Aspartimide FormationReferences
Amino Acid Sequence High propensity in Asp-Gly, Asp-Asn, Asp-Ser, Asp-Arg sequences. nih.gov, iris-biotech.de, semanticscholar.org
Fmoc Deprotection Reagent Strong bases like piperidine promote formation. iris-biotech.de
Side-Chain Protecting Group Less bulky groups can increase susceptibility. nih.gov, biotage.com
Reaction Temperature Higher temperatures can accelerate the side reaction.
Peptide Conformation Certain conformations can favor the cyclization reaction. nih.gov, iris-biotech.de

Impact of Solvent Systems and Reaction Conditions on Side Product Profiles

The choice of solvent and the specific reaction conditions employed during Fmoc-SPPS play a critical role in determining the profile and extent of side product formation, particularly aspartimide formation. researchgate.net The solvent system can influence the rates of both the desired peptide bond formation and the undesired side reactions.

Temperature is another critical parameter. While elevated temperatures can be used to accelerate coupling and deprotection steps, they can also significantly increase the rate of aspartimide formation. Therefore, careful control of the reaction temperature is essential, especially for sequences known to be prone to this side reaction.

The concentration and type of base used for Fmoc deprotection also have a direct impact. While 20% piperidine in DMF is a standard condition, alternative, less basic reagents have been investigated. For example, using a weaker base like piperazine (B1678402) has been shown to be effective for Fmoc removal while suppressing aspartimide formation, although it may not be sufficient for complete deprotection in all cases. biotage.com A combination of piperazine and a small amount of a stronger, non-nucleophilic base like DBU has also been explored as a way to achieve efficient deprotection with reduced side reactions. rsc.org

Furthermore, the duration of exposure to basic conditions is a crucial factor. Longer deprotection times, which may be necessary for sterically hindered amino acids, will inevitably lead to a higher degree of aspartimide formation. Optimizing deprotection times to be as short as possible while ensuring complete Fmoc removal is a key strategy for minimizing side products. researchgate.net

Interactive Table: Effect of Reaction Conditions on Aspartimide Formation
ConditionEffect on Aspartimide FormationMitigation StrategyReferences
Solvent Polar aprotic solvents (e.g., DMF) can facilitate the reaction.Use of alternative solvents or additives. researchgate.net, rsc.org
Base Concentration Higher concentrations of piperidine increase the reaction rate.Use the lowest effective concentration. rsc.org
Temperature Increased temperature accelerates aspartimide formation.Maintain ambient or reduced temperatures.
Deprotection Time Longer exposure to base increases side product formation.Optimize deprotection times. researchgate.net
Acidic Additives Addition of HOBt or formic acid can reduce basicity and suppress the reaction.Incorporate acidic additives into the deprotection solution. rsc.org, peptide.com

Chemoselective Functionalization and Derivatization Techniques Involving this compound

The allyl protecting group on the side chain of this compound offers a unique handle for chemoselective functionalization and derivatization of peptides. The allyl group is orthogonal to the Fmoc and many other common protecting groups used in peptide synthesis, meaning it can be selectively removed without affecting other protected functionalities. nih.gov

The most common method for the deprotection of the allyl ester is through palladium(0)-catalyzed allyl transfer. This reaction is typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl scavenger. The scavenger, often a nucleophile like morpholine, phenylsilane, or dimedone, traps the allyl cation that is generated during the reaction, driving the deprotection to completion. This mild and highly selective deprotection method allows for the unmasking of the aspartic acid side-chain carboxyl group at a specific point in the synthesis.

Once the side-chain carboxyl group is deprotected, it can be further functionalized in a variety of ways. For example, it can be coupled with another amino acid or a small molecule to create branched or cyclic peptides. It can also be used as an attachment point for labels, such as fluorescent dyes or biotin (B1667282), for use in biological assays. The ability to selectively deprotect and functionalize the aspartic acid side chain makes this compound a valuable building block for the synthesis of complex and modified peptides.

Furthermore, the use of this compound in combination with other orthogonally protected amino acids allows for the development of sophisticated synthetic strategies. For instance, a peptide could be synthesized containing this compound, an amino acid with a Boc-protected side chain, and another with a Cbz-protected side chain. Each of these protecting groups could be removed sequentially under different conditions, allowing for the site-specific modification of the peptide at multiple positions.

Interactive Table: Orthogonal Deprotection Schemes
Protecting GroupReagent for DeprotectionOrthogonality
Fmoc PiperidineOrthogonal to All, Boc, and Cbz
Allyl (All) Pd(0) catalyst and scavengerOrthogonal to Fmoc, Boc, and Cbz
Boc Trifluoroacetic acid (TFA)Orthogonal to Fmoc and All
Cbz Catalytic hydrogenation (H₂/Pd)Orthogonal to Fmoc and All

Computational Chemistry Approaches to Understanding Reaction Pathways and Selectivity

In recent years, computational chemistry has emerged as a powerful tool for investigating the mechanisms of complex chemical reactions, including those encountered in peptide synthesis. Density functional theory (DFT) calculations, for example, can be used to model the reaction pathways of aspartimide formation and to understand the factors that influence its rate and selectivity.

By calculating the energies of the reactants, transition states, and products, computational models can provide valuable insights into the thermodynamics and kinetics of the cyclization reaction. These models can be used to predict the relative propensities of different amino acid sequences to undergo aspartimide formation and to evaluate the effectiveness of various strategies for its suppression. For example, computational studies can be used to assess the steric and electronic effects of different side-chain protecting groups on the rate of cyclization.

Molecular dynamics (MD) simulations can also be employed to study the conformational dynamics of peptides and how they might influence the likelihood of aspartimide formation. These simulations can provide a dynamic picture of how the peptide chain folds and how this folding might bring the reactive groups into proximity for the cyclization reaction to occur.

Furthermore, computational methods can be used to design new protecting groups or synthetic strategies that are less prone to side reactions. By screening a large number of potential protecting groups in silico, researchers can identify candidates that are likely to be more stable under the conditions of peptide synthesis. This can help to guide experimental efforts and accelerate the development of improved methods for the synthesis of complex peptides.

While computational approaches provide valuable insights, they are most powerful when used in conjunction with experimental studies. The combination of theoretical predictions and experimental validation can lead to a deeper understanding of the factors that govern reaction pathways and selectivity in peptide synthesis, ultimately enabling the development of more efficient and reliable synthetic methods.

V. Research Applications of Fmoc D Asp Oall Oh in Peptide and Medicinal Chemistry

Synthesis of D-Amino Acid Containing Peptides and Peptidomimetics

The incorporation of D-amino acids, such as D-aspartic acid derived from Fmoc-D-Asp(OAll)-OH, into peptide sequences is a widely employed strategy to enhance their therapeutic potential. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and duration of action. The introduction of D-amino acids can significantly increase the stability of peptides against enzymatic cleavage. peptide.comactivotec.com This enhanced stability is a crucial attribute for the development of peptide-based drugs. peptide.com

This compound is utilized in solid-phase peptide synthesis (SPPS) to introduce D-aspartic acid residues at specific positions within a peptide chain. nih.govmit.edu The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed at each step to allow for the coupling of the next amino acid. The use of D-amino acid building blocks like this compound allows for the creation of peptides with altered three-dimensional structures and improved pharmacological properties compared to their L-amino acid counterparts. peptide.comactivotec.com Furthermore, the inclusion of D-amino acids can promote the formation of specific secondary structures, such as β-turns, which can be important for biological activity. peptide.com

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are also synthesized using Fmoc-D-amino acids. These molecules are designed to overcome the limitations of traditional peptides, such as poor oral bioavailability and metabolic instability. Research has shown that the incorporation of D-amino acids can lead to peptidomimetics with potent biological activities, including antimicrobial and receptor-antagonist properties. medchemexpress.comnih.govmedchemexpress.com

FeatureDescriptionReference
Enzymatic Stability D-amino acids increase resistance to protease degradation. peptide.comactivotec.com
Structural Impact Introduction of D-amino acids can induce specific secondary structures. peptide.com
Bioactivity D-amino acid-containing peptides and peptidomimetics can exhibit potent biological effects. medchemexpress.comnih.govmedchemexpress.com

Development of Bioactive Peptides and Pharmaceutical Candidates Incorporating D-Aspartic Acid

The incorporation of D-aspartic acid, facilitated by the use of this compound, is a key strategy in the development of novel bioactive peptides and pharmaceutical candidates. myskinrecipes.comchemimpex.com The presence of D-Asp residues can confer desirable properties such as increased resistance to enzymatic degradation, leading to a longer in vivo half-life. peptide.comactivotec.comacs.org

Research has focused on synthesizing analogues of naturally occurring peptides with improved therapeutic profiles. For instance, the replacement of L-amino acids with D-amino acids in peptide hormones and neuropeptides has led to the discovery of potent and long-lasting agonists and antagonists. medchemexpress.com The unique conformational constraints imposed by D-amino acids can also lead to enhanced receptor binding affinity and selectivity. nih.gov

One notable area of application is in the development of antimicrobial peptides. Many naturally occurring antimicrobial peptides contain D-amino acids, which contribute to their stability and activity against microbial membranes. peptide.comactivotec.com Synthetic antimicrobial peptides incorporating D-aspartic acid are being investigated as potential new antibiotics to combat drug-resistant bacteria.

Furthermore, peptides containing D-aspartic acid are being explored as targeting ligands for drug delivery systems. For example, oligo-D-aspartic acid has been shown to target bone, making it a promising candidate for delivering therapeutic agents to treat bone diseases like osteosarcoma. acs.org

Application AreaRationale for D-Asp IncorporationReference
Peptide Drug Stability Increased resistance to proteolysis. peptide.comactivotec.comacs.org
Receptor Binding Enhanced affinity and selectivity due to conformational changes. nih.gov
Antimicrobial Peptides Mimicking naturally occurring stable and active peptides. peptide.comactivotec.com
Drug Targeting D-Aspartic acid peptides as ligands for specific tissues (e.g., bone). acs.org

Applications in Advanced Bioconjugation and Chemical Probe Design

This compound is also a valuable tool in the design and synthesis of molecules for bioconjugation and chemical probes. chemimpex.com Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule, to create a new entity with combined properties. Chemical probes are small molecules used to study biological systems.

The orthogonal nature of the OAll protecting group allows for the selective deprotection of the D-aspartic acid side chain, creating a unique chemical handle for conjugation. peptide.comiris-biotech.de This carboxyl group can be activated and reacted with an amine-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag, or another peptide, to form a stable amide bond.

This strategy is employed in the synthesis of:

Fluorescently Labeled Peptides: For tracking the localization and trafficking of peptides in cells and tissues.

Biotinylated Peptides: For use in affinity-based purification and detection methods, such as pull-down assays and enzyme-linked immunosorbent assays (ELISAs).

Branched Peptides: By conjugating another peptide chain to the deprotected side chain of D-aspartic acid. sigmaaldrich.com

Peptide-Drug Conjugates: For targeted delivery of therapeutic agents.

The incorporation of a D-amino acid in these constructs can enhance their stability in biological environments, making them more effective as research tools and potential therapeutics. chemimpex.com The ability to precisely control the site of conjugation ensures the homogeneity of the final product and preserves the biological activity of the parent peptide.

Vi. Future Directions and Emerging Research Avenues for Fmoc D Asp Oall Oh

Novel Synthetic Methodologies and Reagent Development

Research into novel synthetic methodologies involving Fmoc-D-Asp(OAll)-OH is primarily aimed at improving efficiency, reducing side reactions, and expanding the scope of accessible peptide structures. A significant area of focus is the prevention of aspartimide formation, a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that can lead to a mixture of by-products and compromise the purity and yield of the target peptide. nih.govsigmaaldrich.comiris-biotech.de

The development of new reagents for the deprotection of the allyl group is a key research avenue. While the standard method involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger, these conditions can be problematic, requiring inert atmospheres and intensive purification. nih.govgoogle.com Recent developments include microwave-assisted cleavage methods that significantly shorten reaction times and reduce reagent excess. nih.gov A metal-free, on-resin Alloc removal method using iodine/water in more environmentally friendly solvents has also been reported, offering a more sustainable approach. acs.org

Another strategy involves the use of building blocks designed to sterically hinder the cyclization that leads to aspartimide formation. iris-biotech.de While this compound itself is not specifically designed for this purpose, its use in combination with optimized coupling protocols and milder deprotection conditions contributes to higher fidelity synthesis. ppke.huresearchgate.net The development of novel reagents and linker strategies compatible with allyl group chemistry continues to be an active area of investigation to further suppress this and other side reactions. nih.govresearchgate.net

Table 1: Comparison of Deprotection Reagents for Allyl Groups
Reagent/MethodKey AdvantagesPotential DrawbacksRelevant Research Focus
Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane)Well-established, effectiveRequires inert atmosphere, catalyst can be poisoned, long reaction times nih.govOptimization of scavengers and reaction conditions
Microwave-Assisted Pd(0) CleavageDrastically reduced reaction times (minutes vs. hours), less reagent-intensive nih.govRequires specialized equipmentBroadening substrate scope and scalability
Iodine/Water in PolarClean/EtOAcMetal-free, environmentally friendlier solvents acs.orgNewer method, may require further optimization for complex peptidesExpanding compatibility with various peptide sequences

Automation and High-Throughput Screening in this compound Based Synthesis

The integration of this compound into automated peptide synthesis platforms has been a significant step forward, enhancing the reproducibility and efficiency of producing complex peptides. americanpeptidesociety.orgnih.gov Automated solid-phase peptide synthesis (SPPS) relies on standardized, repeatable cycles of deprotection, coupling, and washing, which minimizes human error and allows for unattended operation. americanpeptidesociety.orgbeilstein-journals.org The compatibility of the allyl protecting group with standard Fmoc chemistry makes this compound suitable for use in modern synthesizers, including those that utilize microwave energy to accelerate reaction times. nih.govbeilstein-journals.org

This automation is crucial for applications in high-throughput screening (HTS), where large libraries of peptides are synthesized and tested for specific biological activities. mdpi.com One-bead-one-compound (OBOC) libraries, for instance, allow for the screening of thousands or even millions of unique peptide sequences. mdpi.comnih.gov this compound can be incorporated into these libraries to introduce a site for specific modification after the primary synthesis, enabling the creation of diverse structures such as cyclic peptides or peptide conjugates. google.com HTS assays, often based on fluorescence readouts, can then rapidly identify "hit" compounds with high affinity for a target protein. mdpi.comdrugtargetreview.com The ability to automate the synthesis of these complex libraries is fundamental to their use in drug discovery and biomedical research. nih.gov

Table 2: Automation and Screening in Peptide Synthesis
TechnologyApplication in this compound SynthesisKey Benefits
Automated SPPS SynthesizersStreamlines the stepwise addition of amino acids, including this compound, in a controlled environment. americanpeptidesociety.orgIncreased reproducibility, reduced manual labor, higher throughput. americanpeptidesociety.orgbeilstein-journals.org
Microwave-Assisted SPPSAccelerates coupling and deprotection steps, including potential microwave-assisted allyl group removal. nih.govnih.govFaster synthesis times, improved efficiency for "difficult" sequences.
High-Throughput Screening (HTS)Enables rapid testing of large peptide libraries containing this compound for biological activity. drugtargetreview.comAccelerates the discovery of new drug candidates and biological probes. nih.govdrugtargetreview.com
One-Bead-One-Compound (OBOC) LibrariesAllows for the generation of massive combinatorial libraries where this compound provides a point for diversification. mdpi.comEfficient screening of vast chemical space to identify high-affinity binders. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Techniques for Peptide Products

The synthesis of complex peptides utilizing this compound necessitates sophisticated analytical techniques to ensure the purity and verify the structure of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide analysis and purification. nih.gov Reverse-Phase HPLC (RP-HPLC), which separates peptides based on hydrophobicity, is the most common method used to assess the purity of crude peptide products and to isolate the target peptide from synthesis-related impurities. americanpeptidesociety.orgacs.org For peptides containing the D-isoform of aspartic acid, chiral chromatography or derivatization may be employed to confirm enantiomeric purity.

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized peptide. acs.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) provide precise mass measurements, confirming that the correct amino acid sequence has been assembled. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing definitive structural confirmation.

Spectroscopic methods provide further insight into peptide structure and conformation. Fourier Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of amide bonds and other functional groups within the peptide structure. mdpi.com For larger peptides and those that form higher-order structures, Circular Dichroism (CD) spectroscopy is employed to study secondary structures like alpha-helices and beta-sheets. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, while more complex, offers the most detailed atomic-level structural information of the final peptide product in solution.

Table 3: Analytical Techniques for Characterizing Peptides with this compound
TechniquePrimary PurposeInformation Provided
Reverse-Phase HPLC (RP-HPLC)Purity assessment and purification. americanpeptidesociety.orgSeparates target peptide from deletion sequences, incompletely deprotected products, and other impurities. nih.gov
Mass Spectrometry (MS)Molecular weight confirmation. acs.orgVerifies the correct mass of the peptide, confirming the sequence integrity. nih.gov
Tandem MS (MS/MS)Sequence verification.Provides fragmentation data to confirm the amino acid sequence.
Circular Dichroism (CD)Secondary structure analysis. rsc.orgIdentifies the presence of α-helices, β-sheets, and random coils.
Fourier Transform Infrared (FTIR) SpectroscopyFunctional group identification. mdpi.comConfirms the chemical structure, particularly the peptide backbone amide bonds.

Exploration of this compound in Peptide-Based Biomaterials and Nanotechnology

The field of peptide-based biomaterials and nanotechnology represents a burgeoning research area for amino acid derivatives like this compound. Peptides, particularly those containing Fmoc groups, are known to self-assemble into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov These materials are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine due to their biocompatibility and functional versatility. nih.gov

The incorporation of this compound into self-assembling peptide sequences offers a unique handle for post-assembly modification. After the formation of a nanostructure, such as a hydrogel, the allyl protecting group on the aspartic acid side chain can be selectively removed. google.com This exposes a free carboxylic acid, which can then be conjugated to therapeutic agents, imaging molecules, or cell-adhesion ligands. This strategy allows for the creation of "smart" biomaterials whose properties and functions can be tailored for specific applications. For example, a peptide hydrogel could be functionalized with a growth factor to promote tissue regeneration or loaded with a chemotherapy drug for localized cancer treatment. mdpi.com

In nanotechnology, peptides functionalized with this compound can be used to create hybrid materials. The exposed carboxylate after deprotection can serve as a nucleation site for the growth of inorganic nanoparticles or as an anchor point for attaching peptides to surfaces like gold or silica, creating functional bio-interfaces. nih.gov The use of a D-amino acid can also impart resistance to enzymatic degradation, enhancing the stability and longevity of these biomaterials in a biological environment. rsc.org

Table 4: Emerging Applications in Biomaterials and Nanotechnology
Application AreaRole of this compoundPotential Impact
Drug Delivery HydrogelsProvides a latent functional group for conjugating drugs after gel formation. mdpi.comCreation of controlled-release systems with high drug loading and targeted delivery.
Tissue Engineering ScaffoldsAllows for the attachment of bioactive signals (e.g., RGD sequences) to promote cell adhesion and growth. rsc.orgDevelopment of advanced scaffolds that mimic the native extracellular matrix.
Functional Bio-interfacesServes as a linker to immobilize peptides onto surfaces for biosensors or biocompatible coatings.Improved sensitivity and specificity of diagnostic devices; enhanced biocompatibility of medical implants.
Peptide-Based NanomaterialsEnables the creation of hybrid organic-inorganic nanostructures with novel electronic or optical properties. nih.govDevelopment of new materials for catalysis, electronics, and imaging.

Theoretical and Computational Modeling for Rational Design of Peptide Synthesis Strategies

Computational and theoretical modeling is becoming an increasingly powerful tool for optimizing peptide synthesis and predicting potential challenges. nih.gov For syntheses involving this compound, computational models can help in several key areas. Deep learning and other machine learning algorithms can be trained on large datasets of peptide synthesis outcomes to predict the likelihood of success for a given sequence. acs.orgnih.gov These models can identify sequences that are prone to aggregation or difficult coupling steps, allowing chemists to proactively adjust their strategy. nih.gov

Specifically, modeling can be used to understand and predict the formation of side products like aspartimides. researchgate.net By simulating the conformational dynamics of the peptide chain on the resin, it may be possible to predict which Asp-Xxx sequences are most susceptible to cyclization. This knowledge would allow for the rational selection of protecting groups or the modification of synthesis protocols to minimize this unwanted side reaction. iris-biotech.deresearchgate.net

Furthermore, computational chemistry can aid in the design of new reagents and catalysts for allyl group deprotection. acs.org Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, helping to design more efficient and selective catalysts. Molecular modeling can also be applied to the design of peptide-based biomaterials, predicting how the incorporation of this compound will influence the self-assembly process and the final morphology of the resulting nanostructures. nih.gov This in silico approach accelerates the development cycle, reducing the need for extensive empirical screening and leading to a more rational design of both synthesis strategies and novel materials.

Table 5: Computational Approaches in Peptide Synthesis
Modeling TechniqueApplication to this compound SynthesisObjective
Machine Learning / Deep LearningPredicting synthesis efficiency and identifying "difficult" sequences. acs.orgnih.govTo preemptively optimize synthesis parameters (e.g., coupling agents, temperature) for higher yields. nih.gov
Molecular Dynamics (MD) SimulationModeling peptide chain aggregation and the mechanism of aspartimide formation. researchgate.netTo understand and prevent common side reactions and aggregation issues on the solid support.
Density Functional Theory (DFT)Investigating reaction mechanisms for allyl group deprotection.To design more efficient and selective catalysts or metal-free deprotection reagents. acs.org
Molecular ModelingPredicting the self-assembly behavior of peptides into nanostructures. nih.govTo rationally design peptide sequences for specific biomaterial and nanotechnology applications.

Q & A

Q. Methodological Notes

  • Data Contradictions : While OAll deprotection is generally efficient, some studies report incomplete removal in sterically hindered peptides, necessitating iterative Pd(0) treatments .
  • Experimental Design : Always include negative controls (e.g., omitting Pd(0)) to confirm deprotection specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.